molecular formula C15H13N B1620238 2-(4-Methylphenyl)indolizine CAS No. 7496-81-3

2-(4-Methylphenyl)indolizine

Cat. No. B1620238
CAS RN: 7496-81-3
M. Wt: 207.27 g/mol
InChI Key: DCLHWYSXBSMRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05210092

Procedure details

To a stirred solution of 2-picoline (5.12 g) in acetone (10 ml) was added 2-bromo-4'-methylacetophenone (10.4 g) in one portion and the mixture was heated at 80° C. for one hour. After addition of diethyl ether, the crystalline product was collected and washed with diethyl ether. After drying in air for several hours, this product was suspended in water (100 ml) and a solution of sodium bicarbonate (21 g) in water (100 ml) was added dropwise to the suspension. The mixture was stirred at ambient temperature for 45 minutes and refluxed for half an hour. The mixture was diluted with methylene chloride and washed with aqueous saturated sodium chloride. The organic layer was separated, dried over potassium carbonate and filtered. The solvent was removed in vacuo and the resulting solid was recrystallized from benzene to give 2-(4-methylphenyl)indolizine (7.51 g).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)=O.C(OCC)C>CC(C)=O>[CH3:18][C:15]1[CH:16]=[CH:17][C:12]([C:10]2[CH:7]=[C:2]3[N:1]([CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
10.4 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystalline product was collected
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying in air for several hours
ADDITION
Type
ADDITION
Details
a solution of sodium bicarbonate (21 g) in water (100 ml) was added dropwise to the suspension
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for half an hour
ADDITION
Type
ADDITION
Details
The mixture was diluted with methylene chloride
WASH
Type
WASH
Details
washed with aqueous saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from benzene

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1C=C2C=CC=CN2C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.51 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.